![molecular formula C12H17ClF3N B6416125 (2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride CAS No. 1240568-68-6](/img/structure/B6416125.png)
(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride” is a chemical compound with the molecular formula C12H17ClF3N . It is related to the class of compounds known as trifluoromethylpyridines, which have been used in various industries, including agrochemical and pharmaceutical .
Applications De Recherche Scientifique
Corrosion Inhibition
- This compound has been studied for its potential as a corrosion inhibitor. Research by Boughoues et al. (2020) in "RSC Advances" suggests that amine derivative compounds, similar in structure to (2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride, show promising results in inhibiting corrosion on mild steel surfaces in acidic environments. Their study highlights the importance of substituent groups in determining the effectiveness of these compounds as corrosion inhibitors (Boughoues et al., 2020).
Material Science and Polymer Chemistry
- In material science, these types of compounds have been used in the synthesis of novel materials. For example, a study by Chung et al. (2006) in the "Journal of Polymer Research" discusses the synthesis of fluorinated polyimides using similar compounds, demonstrating their utility in creating materials with desirable properties like low dielectric constants and high thermal stability (Chung et al., 2006).
Pharmacological Applications
- Although excluding specific information on drug use and side effects, it's worth noting that compounds with similar structures have been explored for potential pharmacological applications. A study by Sujith et al. (2009) in the "European Journal of Medicinal Chemistry" discusses the synthesis of Mannich bases containing similar amine structures, which were evaluated for their anti-inflammatory and analgesic properties (Sujith et al., 2009).
Analytical Chemistry Applications
- In analytical chemistry, similar compounds have been used for derivatization and quantification of enantiomers. Shin and Donike (1996) in "Analytical Chemistry" describe a method using α-methoxy-α-(trifluoromethyl)phenylacetyl chloride for chiral derivatization of amino groups, demonstrating the utility of such compounds in analytical procedures (Shin & Donike, 1996).
Chemical Synthesis
- These compounds are also important in chemical synthesis. For instance, a study by Liu (2013) in the "Chinese Journal of Synthetic Chemistry" discusses the synthesis of novel imidazo[1,2-a]pyrimidine compounds using 6-[(Trifluoromethyl) phenyl]-4-hydroxyl-2-aminopyrimidine, indicating the role of such compounds in the development of new chemical entities (Liu, 2013).
Propriétés
IUPAC Name |
2-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N.ClH/c1-9(2)7-16-8-10-3-5-11(6-4-10)12(13,14)15;/h3-6,9,16H,7-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZAYKJRTANSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6416049.png)


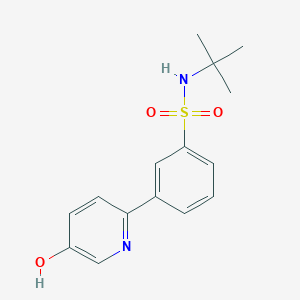

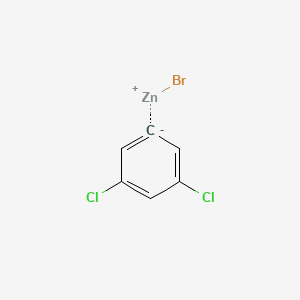
![(11bR)-4-Oxide-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-2,6-bis(2,3,4,5,6-pentafluorophenyl)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 95%, (99% ee)](/img/structure/B6416077.png)
![[1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid](/img/structure/B6416093.png)
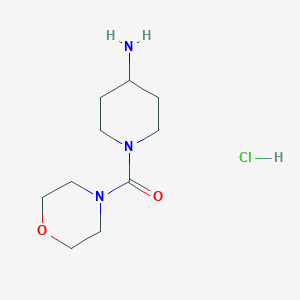
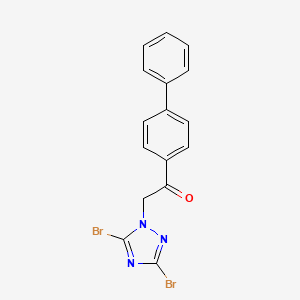
![2-Ethoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6416114.png)
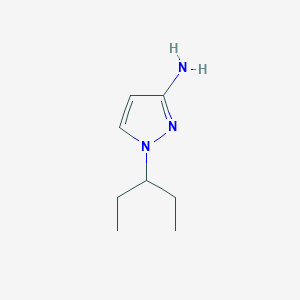
amine](/img/structure/B6416126.png)